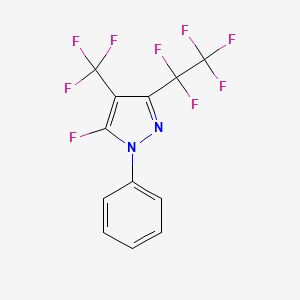

5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole

Description

5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole (molecular formula: C₁₂H₅F₉N₂; molecular weight: 348.167 g/mol) is a highly fluorinated pyrazole derivative characterized by its unique substitution pattern:

- Position 1: A phenyl group.

- Position 3: A pentafluoroethyl (-C₂F₅) substituent.

- Position 4: A trifluoromethyl (-CF₃) group.

- Position 5: A fluorine atom.

The compound exhibits a high degree of fluorination, contributing to its electron-withdrawing properties and lipophilicity (LogP = 4.68), which may enhance metabolic stability and membrane permeability in biological systems . Its exact mass (348.031 g/mol) and planar aromatic core make it a candidate for applications in pharmaceuticals, agrochemicals, or advanced materials.

Properties

IUPAC Name |

5-fluoro-3-(1,1,2,2,2-pentafluoroethyl)-1-phenyl-4-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F9N2/c13-9-7(11(16,17)18)8(10(14,15)12(19,20)21)22-23(9)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEYQBUTVGYDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C(C(F)(F)F)(F)F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F9N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters. For instance, the reaction of phenylhydrazine with a suitable β-diketone in the presence of an acid catalyst can yield the desired pyrazole core .

-

Introduction of Fluorine Substituents: : The fluorine atoms can be introduced through nucleophilic substitution reactions. For example, the Balz-Schiemann reaction, which involves the photolytic dediazoniation of pyrazolodiazonium salts using ultraviolet irradiation in the presence of tetrafluoroboric acid, can be employed to introduce fluorine atoms at specific positions on the pyrazole ring .

-

Addition of Pentafluoroethyl and Trifluoromethyl Groups: : These groups can be introduced through the use of fluorinated building blocks. The condensation of perfluoro-2-methyl-2-pentene with hydrazones or arylhydrazines in basic media (such as sodium carbonate or triethylamine) can yield the desired fluorinated pyrazole derivatives .

Industrial Production Methods

Industrial production of 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign catalysts and solvents can be explored to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole nitrogen atoms. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

-

Reduction: : Reduction reactions can target the fluorinated substituents or the pyrazole ring. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

-

Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions. For instance, the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with hydrogen atoms replacing fluorine or other substituents.

Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.

Scientific Research Applications

Introduction to 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole

5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole (CAS No. 121807-33-8) is a fluorinated pyrazole compound notable for its unique molecular structure and potential applications in various fields, particularly in agrochemicals and pharmaceuticals. The molecular formula is , with a molecular weight of approximately 348.17 g/mol. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its chemical stability and reactivity.

Agrochemical Development

One of the primary applications of 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole is in the development of crop protection chemicals. The compound serves as a crucial building block in synthesizing herbicides and fungicides due to its ability to inhibit specific biochemical pathways in target organisms. Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts, making them valuable in agrochemical formulations .

Case Study: Synthesis of Herbicides

A study highlighted the synthesis of novel herbicides utilizing this pyrazole as an intermediate. The fluorinated structure provided improved efficacy against resistant weed species, demonstrating the compound's potential role in sustainable agriculture practices .

Pharmaceutical Applications

The compound has also garnered interest in medicinal chemistry, particularly for its potential as an anti-inflammatory and analgesic agent. The unique pyrazole framework allows for modifications that can enhance pharmacological properties.

Case Study: Anti-inflammatory Activity

Research has shown that derivatives of 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole exhibit significant anti-inflammatory effects in preclinical models. The mechanism involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory response .

Material Science

In material science, this compound can be utilized in creating specialty materials with enhanced thermal and chemical stability due to its fluorinated nature. These materials are applicable in coatings, adhesives, and other industrial applications where durability is essential.

Case Study: Development of Coatings

A recent study explored the use of fluorinated pyrazoles in formulating high-performance coatings that resist corrosion and wear. The incorporation of 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole significantly improved the longevity and performance of these coatings under harsh environmental conditions .

Data Tables

| Application Area | Description |

|---|---|

| Agrochemicals | Synthesis of herbicides and fungicides |

| Pharmaceuticals | Potential anti-inflammatory and analgesic properties |

| Material Science | Development of specialty materials for coatings |

Mechanism of Action

The mechanism of action of 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets. The fluorinated substituents can enhance the compound’s binding affinity to enzymes, receptors, or other proteins. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Derivatives

Key Structural Differences

The target compound is distinguished by its pentafluoroethyl group at position 3, which is bulkier and more electronegative than common substituents like trifluoromethyl (-CF₃) or aryl groups. Below is a comparative analysis with structurally related pyrazoles:

Table 1: Structural and Physicochemical Comparison

*Estimated LogP values based on substituent contributions.

Functional Implications of Substituents

- Pentafluoroethyl (-C₂F₅) vs.

- Fluorine vs. Chlorine/Methoxy Groups :

Fluorine’s smaller atomic radius and higher electronegativity (compared to Cl or OMe) enhance electronic effects without significant steric disruption. For example, the 4-methoxyphenyl group in increases polarity but reduces lipophilicity. - Phenyl vs. Heteroaryl Substituents : The phenyl group at position 1 is common across analogs, but substitutions (e.g., naphthyl in ) influence π-π stacking and binding affinity to receptors like ERα .

Biological Activity

5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole (CAS No. 121807-33-8) is a novel compound with significant potential in medicinal chemistry, particularly in antimicrobial and anticancer applications. Its unique structure, featuring multiple fluorine atoms, enhances its biological activity and pharmacokinetic properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C12H5F9N2

- Molecular Weight : 348.17 g/mol

- CAS Number : 121807-33-8

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit potent antimicrobial properties. In a study examining various pyrazole derivatives, including 5-fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole, it was found to inhibit the growth of drug-resistant bacteria such as Staphylococcus aureus (including MRSA) and enterococci strains effectively.

Minimum Inhibitory Concentration (MIC) Values :

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 5-Fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole | 0.5 | S. aureus |

| Other Trifluoromethyl Derivatives | 0.25 - 1.0 | Various strains |

The study highlighted that the incorporation of trifluoromethyl groups significantly enhances the antimicrobial efficacy of the compounds tested .

Anticancer Activity

The anticancer potential of 5-fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole has been evaluated in vitro against various cancer cell lines. Notably, it demonstrated potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range, indicating strong antiproliferative effects.

IC50 Values Against Cancer Cell Lines :

| Cell Line | IC50 (nM) |

|---|---|

| L1210 Mouse Leukemia | <10 |

| Additional Cell Lines | Varies |

The mechanism of action appears to involve the disruption of nucleotide synthesis pathways, as indicated by the reversal of growth inhibition upon thymidine addition .

Study on Antimicrobial Efficacy

In a comprehensive study published in Molecules, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. The results showed that compounds with similar structures to 5-fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl exhibited significant activity against biofilms formed by drug-resistant bacteria, with some achieving MBEC values as low as 1 µg/mL .

Study on Anticancer Properties

Another investigation focused on the synthesis and biological evaluation of pyrazole derivatives, including our compound of interest. The findings revealed that these derivatives could effectively inhibit cell proliferation in various cancer types, showcasing their potential as therapeutic agents .

Q & A

Q. What are the critical steps in synthesizing 5-fluoro-3-pentafluoroethyl-1-phenyl-4-trifluoromethyl-1H-pyrazole, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation of fluorinated diketones or hydrazine derivatives with appropriately substituted precursors. Key steps include:

- Precursor Selection : Use fluorinated aryl ketones (e.g., 4-fluorophenyl or trifluoromethylphenyl derivatives) to ensure proper substitution patterns .

- Temperature Control : Reactions often require reflux in ethanol or THF (60–80°C) to achieve cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates, while chloroform/ethanol mixtures improve recrystallization purity .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) may accelerate pyrazole ring formation .

Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and pyrazole ring protons (δ 6.5–7.0 ppm). Fluorine substituents deshield adjacent protons .

- ¹⁹F NMR : Detect trifluoromethyl (-CF₃, δ -60 to -65 ppm) and pentafluoroethyl (-C₂F₅, δ -80 to -85 ppm) groups .

- HPLC : Use C18 columns with acetonitrile/water mobile phases to assess purity and resolve byproducts .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 468.15 [M+1]⁺ for analogous pyrazoles) .

Q. How can researchers determine the biological activity of this compound in preliminary assays?

- Target Selection : Prioritize enzymes/receptors known to interact with fluorinated pyrazoles (e.g., COX-2, p38 MAP kinase) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., ATP-analogs for kinase assays) and measure IC₅₀ values .

- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against S. aureus or C. albicans .

- Controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Docking Studies : Use AutoDock Vina to predict binding modes in protein active sites (e.g., COX-2 PDB: 3LN1). Focus on interactions between fluorine substituents and hydrophobic pockets .

- QSAR Analysis : Correlate substituent electronegativity (e.g., -CF₃ vs. -C₂F₅) with bioactivity. Hammett constants (σ) for fluorinated groups improve model accuracy .

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and CNS permeability, critical for optimizing pharmacokinetics .

Q. What experimental strategies resolve contradictions in reported bioactivity data for fluorinated pyrazoles?

-

Structural-Activity Comparison :

Compound Substituents Reported Activity Key Difference Analog A 3-CF₃, 4-F Anti-inflammatory (IC₅₀ 50 nM) Higher lipophilicity Analog B 3-C₂F₅, 4-Cl Weak activity (IC₅₀ >1 µM) Chlorine reduces electron-withdrawing effect -

Mechanistic Studies : Use isotopic labeling (³H/¹⁴C) to track metabolite formation and identify off-target effects .

-

Crystallography : Solve co-crystal structures (e.g., with target enzymes) to clarify binding discrepancies .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Byproduct Profiling :

- LC-MS/MS : Detect intermediates (e.g., hydrazones) during synthesis .

- Stability Testing : Expose the compound to accelerated conditions (40°C/75% RH) and monitor degradation via UPLC .

- Mitigation :

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) or enzymatic resolution (lipases) for enantiomer separation .

- Batch Optimization :

- Flow Chemistry : Reduces side reactions via precise temperature/residence time control .

- Catalyst Recycling : Immobilize catalysts (e.g., Pd/C) to minimize metal leaching in cross-coupling steps .

Methodological Notes

- Data Reproducibility : Replicate key findings (e.g., enzyme inhibition) across ≥3 independent batches to account for substituent variability .

- Ethical Compliance : Adhere to OECD guidelines for in vivo testing if transitioning from in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.